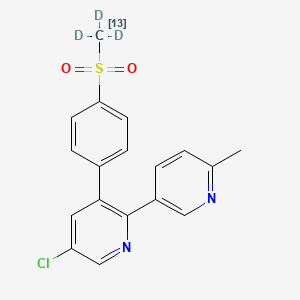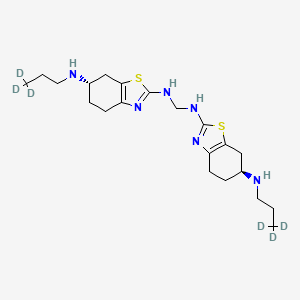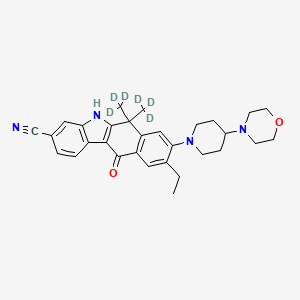
Linagliptin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linagliptin-d4 is a deuterated form of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Linagliptin itself is known for its unique pharmacokinetic properties, including minimal renal clearance and a long half-life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linagliptin-d4 involves the incorporation of deuterium atoms into the linagliptin molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to use deuterated solvents and catalysts during the synthesis process to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Linagliptin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
Linagliptin-d4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of linagliptin in biological samples.
Biology: Studied for its effects on various biological pathways, including glucose metabolism and insulin secretion.
Medicine: Investigated for its potential neuroprotective properties and its role in reducing inflammation and oxidative stress.
Mechanism of Action
Linagliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and reduce glucagon release. The molecular targets involved include pancreatic β-cells and α-cells, which are responsible for insulin and glucagon secretion, respectively .
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin
- Saxagliptin
- Vildagliptin
- Alogliptin
Comparison
Linagliptin-d4 is unique among DPP-4 inhibitors due to its deuterated structure, which enhances its metabolic stability and reduces its renal clearance. Compared to other DPP-4 inhibitors, this compound has a longer half-life and does not require dose adjustment in patients with renal impairment .
Conclusion
This compound is a valuable compound in the field of medicinal chemistry and pharmacology. Its unique properties and wide range of applications make it an important tool for scientific research and therapeutic development.
Properties
Molecular Formula |
C25H28N8O2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
8-[(3R)-3-amino-2,2,6,6-tetradeuteriopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i12D2,14D2 |
InChI Key |
LTXREWYXXSTFRX-JQABUVPCSA-N |
Isomeric SMILES |
[2H]C1(CC[C@H](C(N1C2=NC3=C(N2CC#CC)C(=O)N(C(=O)N3C)CC4=NC5=CC=CC=C5C(=N4)C)([2H])[2H])N)[2H] |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)

![1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid](/img/structure/B15142613.png)


